molecular formula C9H10F3NO B1143174 N-ethyl-2-(trifluoromethoxy)aniline CAS No. 175278-25-8

N-ethyl-2-(trifluoromethoxy)aniline

Cat. No.: B1143174
CAS No.: 175278-25-8
M. Wt: 205.18
InChI Key:
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Description

N-ethyl-2-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation of Alkenes : The trifluoromethoxy group, such as in 2-(trifluoromethoxy)ethylaminobenzene, is increasingly important in pharmaceuticals, agrochemicals, and materials science. A study highlighted the successful asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes using trifluoromethyl arylsulfonate (TFMS) as a new trifluoromethoxylation reagent. This process is scalable, operationally simple, and can be applied to natural products and their derivatives (Guo et al., 2017).

  • Substituent Exchange Reactions in Aryloxycyclophosphazenes : Research on substituent exchange reactions involving sodium 2,2,2-trifluoroethoxide with aryloxycyclophosphazenes has been conducted, providing insights into the chemical behavior of compounds like 2-(trifluoromethoxy)ethylaminobenzene. These studies serve as models for reactions with high polymeric linear organophosphazenes (Liu et al., 2012).

Catalytic Applications

  • Fine Design of Photoredox Systems for Catalytic Fluoromethylation : Trifluoromethyl groups are integral in pharmaceuticals and agrochemicals. Research on photoredox catalysis, including trifluoromethoxy groups, has emerged as a critical tool in radical reactions. These studies highlight the potential of compounds like 2-(trifluoromethoxy)ethylaminobenzene in the development of new fluoromethylation protocols (Koike & Akita, 2016).

Material Science and Polymer Chemistry

  • Polymer-Bound Thiol Groups on Poly(2-oxazolines) : Research has been done on the synthesis of new 2-oxazoline monomers with protected thiol groups, relevant to the chemistry of compounds like 2-(trifluoromethoxy)ethylaminobenzene. These monomers can yield well-defined copolymers, demonstrating the significance of such compounds in advanced polymer chemistry (Cesana et al., 2007).

Environmental and Separation Technologies

  • New Solvent System Containing N,N′-Diethyl-N,N′-Ditolyl-2,9-Diamide-1,10-Phenanthroline : Research involving 1-(trifluoromethyl)-3-nitrobenzene, closely related to 2-(trifluoromethoxy)ethylaminobenzene, demonstrates its use in highly selective UO2^2+ extraction. This highlights the role of such compounds in separation technologies and environmental applications (Zhang et al., 2016).

Mechanism of Action

The mechanism of action of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involves a OCF3 radical . The OCF3 group has good metabolic stability, suitable lipophilicity, and special electrical properties, which can modify the properties of drugs and material molecules .

Safety and Hazards

The safety data sheet for 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE indicates that it is a hazardous chemical . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involve the development of new reagents and trifluoromethoxylation strategies . The OCF3 group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . Therefore, the development of methods for the synthesis of trifluoromethoxylated compounds is an area of great interest .

Properties

IUPAC Name

N-ethyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDGBNRBKFRELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938644
Record name N-Ethyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-25-8
Record name N-Ethyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-25-8
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